molecular formula C26H21BrFN3O2S B11616155 6-bromo-3-[5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

6-bromo-3-[5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

Cat. No.: B11616155
M. Wt: 538.4 g/mol
InChI Key: NKSIBEKINFAVFV-UHFFFAOYSA-N
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Description

6-BROMO-3-[5-(2-FLUOROPHENYL)-1-METHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-2-METHYL-4-PHENYLQUINOLINE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core substituted with bromine, fluorophenyl, methanesulfonyl, and pyrazolyl groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-[5-(2-FLUOROPHENYL)-1-METHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-2-METHYL-4-PHENYLQUINOLINE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of various substituents through sequential reactions. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and aldehydes.

    Bromination: Introduction of the bromine atom at the 6-position of the quinoline ring using brominating agents like N-bromosuccinimide (NBS).

    Substitution Reactions: Incorporation of the fluorophenyl and methanesulfonyl groups through nucleophilic substitution reactions.

    Pyrazole Formation: Construction of the pyrazole ring via cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-[5-(2-FLUOROPHENYL)-1-METHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-2-METHYL-4-PHENYLQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can modify the quinoline core or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: N-bromosuccinimide (NBS), sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

6-BROMO-3-[5-(2-FLUOROPHENYL)-1-METHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-2-METHYL-4-PHENYLQUINOLINE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.

    Materials Science: The compound’s electronic properties may be explored for applications in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 6-BROMO-3-[5-(2-FLUOROPHENYL)-1-METHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-2-METHYL-4-PHENYLQUINOLINE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The presence of multiple functional groups allows for interactions with various molecular targets, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: A simpler analogue with a bromine substituent at the 6-position.

    2-Methyl-4-phenylquinoline: Lacks the additional substituents present in the target compound.

    3-(2-Fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazole: Contains the pyrazole and fluorophenyl groups but lacks the quinoline core.

Uniqueness

6-BROMO-3-[5-(2-FLUOROPHENYL)-1-METHANESULFONYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-2-METHYL-4-PHENYLQUINOLINE is unique due to its combination of a quinoline core with multiple functional groups, providing a diverse range of chemical reactivity and potential applications. This structural complexity distinguishes it from simpler analogues and enhances its potential for use in various scientific fields.

Properties

Molecular Formula

C26H21BrFN3O2S

Molecular Weight

538.4 g/mol

IUPAC Name

6-bromo-3-[3-(2-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-2-methyl-4-phenylquinoline

InChI

InChI=1S/C26H21BrFN3O2S/c1-16-25(23-15-24(31(30-23)34(2,32)33)19-10-6-7-11-21(19)28)26(17-8-4-3-5-9-17)20-14-18(27)12-13-22(20)29-16/h3-14,24H,15H2,1-2H3

InChI Key

NKSIBEKINFAVFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5F)S(=O)(=O)C

Origin of Product

United States

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